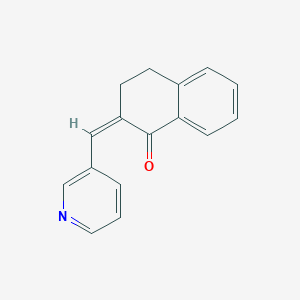![molecular formula C17H13N3O2 B292811 5,13-dimethyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292811.png)
5,13-dimethyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of fused heterocyclic compounds. These compounds are characterized by the presence of multiple fused rings containing different heteroatoms such as nitrogen, oxygen, and sulfur. The unique structure of 3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of acyl derivatives of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate can yield tricyclic compounds containing the desired pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one core .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.
化学反応の分析
Types of Reactions
3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
科学的研究の応用
3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be used in biological assays to study its effects on various biological systems and pathways.
作用機序
The mechanism of action of 3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
9-methyl-7-phenylpyrido[3’,2’4,5]furo[3,2-d]pyrimidine-4(3H)-thione: This compound has a similar core structure but with different substituents, leading to different chemical and biological properties.
3-amino-9-methoxymethyl-7-methyl-3,4-dihydropyrido[3’,2’4,5]thieno[3,2-d]pyrimidin-4-ones: These compounds contain additional functional groups that can affect their reactivity and applications.
The uniqueness of 3,9-dimethyl-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of substituents and fused ring system, which confer distinct chemical and biological properties.
特性
分子式 |
C17H13N3O2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
5,13-dimethyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C17H13N3O2/c1-10-8-12(11-6-4-3-5-7-11)19-16-13(10)14-15(22-16)17(21)20(2)9-18-14/h3-9H,1-2H3 |
InChIキー |
DKSJFIZBJCLIQH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C=N3)C)C4=CC=CC=C4 |
正規SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(C=N3)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(isopropylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292728.png)
![2-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292729.png)
![2-[4-allyl-5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-ylamine](/img/structure/B292731.png)
![3-amino-6-(4-chlorophenyl)-4-(2-furyl)-N'-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B292735.png)
![N-[11-(4-chlorophenyl)-13-(furan-2-yl)-6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide](/img/structure/B292737.png)
![N-[13-(furan-2-yl)-6-oxo-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide](/img/structure/B292738.png)
![Ethyl 4,6-dimethyl-3-[(4-toluidinocarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B292739.png)
![11-phenyl-13-thiophen-2-yl-5-[(E)-thiophen-2-ylmethylideneamino]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292740.png)

![4,5-dihydroindolo[3,2-c]pyrrolo[3,2,1-ij]quinolin-7(12H)-one](/img/structure/B292742.png)
![6-methyl-4-phenyl-12-pyridin-3-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292743.png)
![2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B292747.png)
![1-{2-oxo-2-[3-(2-thienyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethyl}piperidinium](/img/structure/B292750.png)
![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292751.png)
